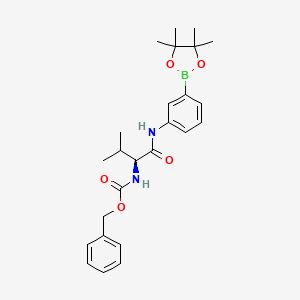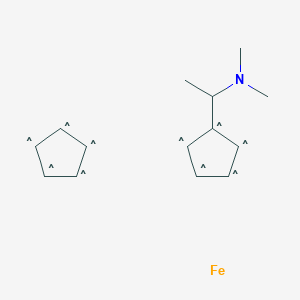
-(N,N-Dimethylamino)ethylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
-(N,N-Dimethylamino)ethylferrocene: is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, which is a sandwich-like structure with an iron atom sandwiched between two cyclopentadienyl rings, and an ethyl group substituted with a dimethylamino group. This compound is known for its unique electronic properties and stability, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of -(N,N-Dimethylamino)ethylferrocene typically involves the reaction of ferrocene with an appropriate alkylating agent. One common method is the alkylation of ferrocene with 2-chloro-N,N-dimethylethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in an organic solvent like tetrahydrofuran. The product is then purified through column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: -(N,N-Dimethylamino)ethylferrocene can undergo oxidation reactions to form the corresponding ferrocenium ion. This reaction is typically carried out using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced back to its neutral form using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Ferric chloride, ceric ammonium nitrate, acetonitrile as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), organic solvents (dichloromethane, toluene).
Major Products:
Oxidation: Ferrocenium ion derivatives.
Reduction: Neutral this compound.
Substitution: Various substituted ferrocenes depending on the electrophile used.
Scientific Research Applications
Chemistry: -(N,N-Dimethylamino)ethylferrocene is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine: The compound has been explored for its potential use in medicinal chemistry. Its unique electronic properties make it a candidate for the development of redox-active drugs. Research has shown that ferrocene derivatives can exhibit anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, this compound is used as an additive in lubricants and fuels to improve their performance. It is also used in the development of electrochemical sensors for detecting various analytes in environmental and biological samples .
Mechanism of Action
The mechanism of action of -(N,N-Dimethylamino)ethylferrocene involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. In biological systems, this redox activity can generate reactive oxygen species, which can induce oxidative stress in cells. This property is exploited in the development of anticancer drugs, where the compound can selectively target cancer cells and induce cell death through oxidative damage .
Comparison with Similar Compounds
Ethylferrocene: Similar structure but lacks the dimethylamino group, resulting in different electronic properties and reactivity.
Vinylferrocene: Contains a vinyl group instead of an ethyl group, leading to different chemical behavior and applications.
Ethynylferrocene: Features an ethynyl group, which imparts unique electronic properties and reactivity compared to -(N,N-Dimethylamino)ethylferrocene.
Uniqueness: this compound is unique due to the presence of the dimethylamino group, which enhances its electron-donating ability and alters its redox properties. This makes it particularly useful in applications requiring precise control over electron transfer processes, such as in catalysis and sensor development .
Properties
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLNZQTVMCEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FeN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
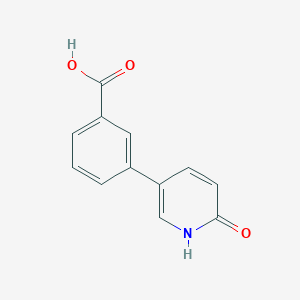
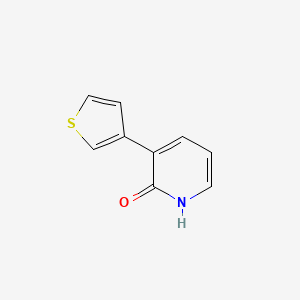
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
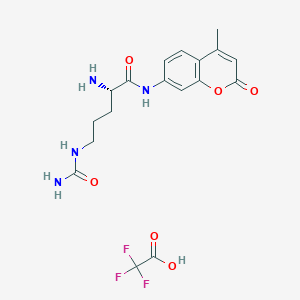
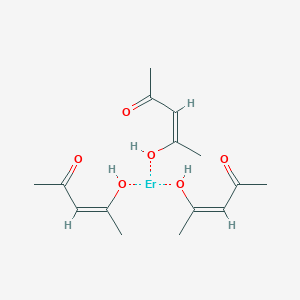
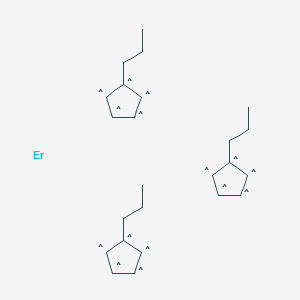
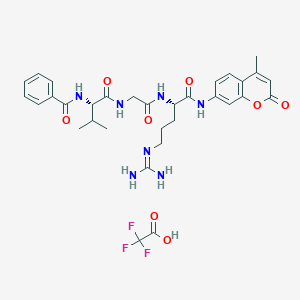
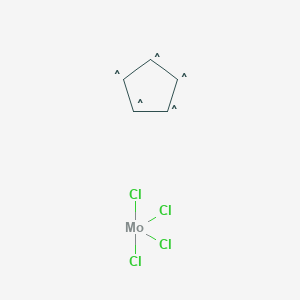
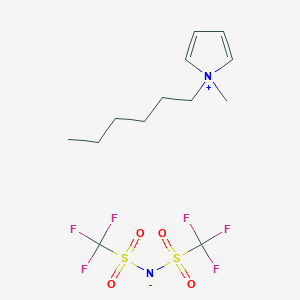
![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)
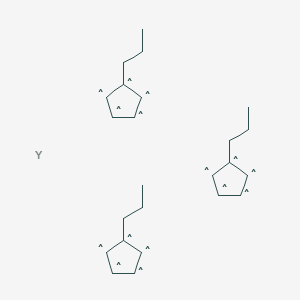
![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
![1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B6318757.png)
